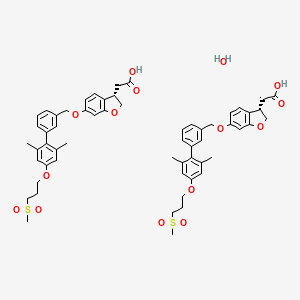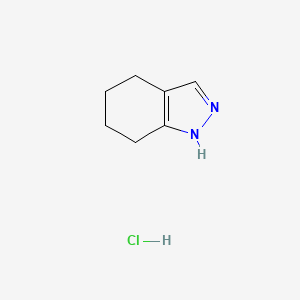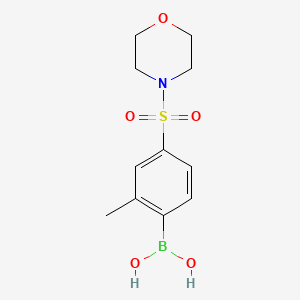
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO5S . It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Synthesis Analysis
The synthesis of boronic acids like “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are generally stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Boronic acids like “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” are often used in Suzuki cross-coupling reactions . They can also participate in Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Scientific Research Applications
Preparation of Substituted Phenylalanine Derivatives
This compound can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators, which are useful for treating thrombotic and thromboembolic diseases .
Suzuki Cross-Coupling Reactions
The compound may be used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon coupling reaction, which is widely used in organic chemistry to synthesize a variety of organic compounds.
Copper-Catalyzed Oxidative Trifluoromethylthiolation
Another potential application of this compound is in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction is useful for introducing trifluoromethylthio groups into organic molecules, which can significantly alter their chemical properties.
Directed Metalation
The compound can also be used in directed metalation reactions . These reactions involve the selective introduction of a metal atom into a specific position in an organic molecule, which can be a crucial step in many synthetic procedures.
Regioselective Functionalization of Heterocycles
This compound may be used in the regioselective functionalization of 3-bromofuran and related heterocycles . This process can be used to selectively modify these heterocyclic compounds, which are important structures in many natural products and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
(2-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJXSFKMSZWBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681596 |
Source


|
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid | |
CAS RN |
1217501-53-5 |
Source


|
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-2-one,6-ethyl-8-methyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)


![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)

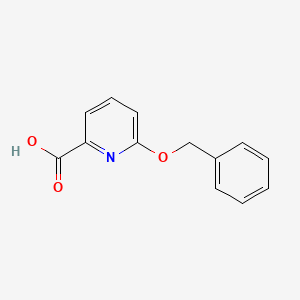
![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)
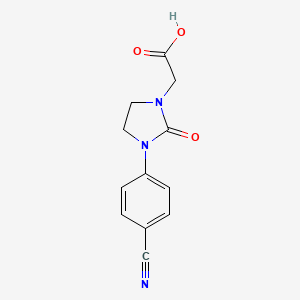
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

